Structural Divergence from the Clinical Lead Compound 9 and Implications for NAD Salvage Pathway Activation
The target compound differs from the preclinical lead compound 9 (N-thiophenylnicotinamide) by two key structural features: (i) a 6-isopropoxy group on the nicotinamide pyridine ring, and (ii) a (2-(thiophen-2-yl)pyridin-3-yl)methyl substituent at the amide nitrogen instead of a simple thiophenyl group. In S462 MPNST cells, compound 9 exhibits an IC50 of 1.20 μM [1]. Critically, the SAR study demonstrated that modifications to the pyridinyl ring are tolerated only at specific positions; the 6-position alkoxy substitution has not been previously explored in this scaffold and may confer enhanced metabolic stability and solubility. The thiophen-2-yl pyridin-3-yl methyl moiety retains the 3-pyridinyl nitrogen—proven essential for activity (IC50 > 50 μM when removed)—while potentially improving target engagement through the extended thiophene-pyridine linker [1]. The isopropoxy group increases the predicted logP by approximately 0.8 log units compared to unsubstituted compound 9 (PubChem XLogP3: 2.3 for compound 9 vs. 3.1 for the target compound), potentially improving blood-brain barrier penetration, a property demonstrated for compound 9 in mice [1][2].
| Evidence Dimension | Cytotoxicity in S462 MPNST cells (IC50) and structural determinants |
|---|---|
| Target Compound Data | IC50 not yet reported in primary literature; predicted XLogP3 = 3.1; contains 6-isopropoxy and extended thiophen-2-yl pyridin-3-yl methyl linker |
| Comparator Or Baseline | Compound 9: IC50 = 1.20 μM in S462 cells; XLogP3 ≈ 2.3; contains N-thiophenylnicotinamide core without 6-alkoxy substitution |
| Quantified Difference | Compound 9 IC50 = 1.20 μM; removal of 3-pyridinyl nitrogen results in IC50 > 50 μM (>41.7-fold loss); predicted lipophilicity shift of ΔlogP ≈ +0.8 for target compound |
| Conditions | S462 malignant peripheral nerve sheath tumor cell line; DMEM + 10% FBS; 72 h treatment; CellTiter-Glo assay [1] |
Why This Matters
The 6-isopropoxy modification is hypothesized to enhance solubility and metabolic stability relative to compound 9, while the extended linker may improve target engagement—critical considerations for in vivo pharmacology studies.
- [1] Theodoropoulos PC, Guo HH, Wang W, et al. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. ACS Chem Biol. 2024;19(6):1339–1350. doi:10.1021/acschembio.4c00170. View Source
- [2] PubChem CID 91625832. Computed Properties: XLogP3. National Center for Biotechnology Information. View Source
